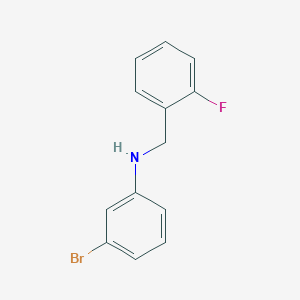

3-Bromo-N-(2-fluorobenzyl)aniline

描述

Contextualization within Modern Organic Synthesis

In the landscape of modern organic synthesis, halogenated compounds are of paramount importance. The carbon-halogen bond serves as a versatile functional handle for a wide array of chemical transformations. Specifically, aryl halides are critical building blocks for the construction of complex molecular architectures. nbinno.com The presence of a halogen on the aniline (B41778) ring allows for participation in numerous cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Role as Versatile Synthetic Intermediates and Molecular Building Blocks

The utility of N-substituted halogenated anilines lies in their bifunctionality. The substituted amino group can influence the electronic properties of the aromatic ring and can also be a site for further chemical modification. The halogen atom, typically bromine or chlorine, is a key reactive site for transition-metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

For instance, the bromine atom in a compound like 3-bromoaniline (B18343) is a precursor for introducing various other functional groups. nih.govfishersci.caguidechem.comsonalplasrubind.comcdhfinechemical.com This versatility makes halogenated anilines indispensable starting materials in multi-step synthetic sequences.

Overview of Key Academic Research Areas for Halogenated Aromatic Amines

The academic interest in halogenated aromatic amines is broad and encompasses several key areas:

Medicinal Chemistry: The aniline scaffold and its halogenated derivatives are prevalent in a vast number of bioactive molecules and pharmaceuticals. sciencescholar.us They are often key components in the synthesis of kinase inhibitors, receptor antagonists, and other therapeutic agents. The substitution pattern on the aniline ring can significantly influence the biological activity of a molecule.

Materials Science: Halogenated anilines are used in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of the final materials can be fine-tuned by altering the halogen and the N-substituent.

Agrochemicals: Many pesticides and herbicides contain the halogenated aniline moiety. Research in this area focuses on the development of new and more effective agrochemicals with improved environmental profiles.

Methodology Development: The development of new and more efficient synthetic methods for the preparation and functionalization of halogenated anilines is an ongoing area of research. This includes the discovery of new catalysts and reaction conditions for cross-coupling and other transformations.

While the specific compound 3-Bromo-N-(2-fluorobenzyl)aniline does not appear in the current body of scientific literature, its structure suggests potential as a building block in these research areas. The 3-bromoaniline core provides a site for cross-coupling, while the N-(2-fluorobenzyl) group could influence the compound's steric and electronic properties, as well as its biological activity. Further research would be needed to elucidate the specific properties and potential applications of this particular molecule.

Structure

3D Structure

属性

IUPAC Name |

3-bromo-N-[(2-fluorophenyl)methyl]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrFN/c14-11-5-3-6-12(8-11)16-9-10-4-1-2-7-13(10)15/h1-8,16H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLHJSVPMSPXRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=CC(=CC=C2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo N 2 Fluorobenzyl Aniline

Strategies for Carbon-Nitrogen Bond Formation in N-Benzyl Anilines

The formation of the N-benzyl aniline (B41778) core of 3-Bromo-N-(2-fluorobenzyl)aniline can be approached through several reliable synthetic strategies. These methods primarily focus on creating the bond between the nitrogen atom of 3-bromoaniline (B18343) and the benzylic carbon of a 2-fluorobenzyl electrophile.

Reductive amination is a powerful method for forming carbon-nitrogen bonds. In the context of synthesizing N-benzyl anilines, this process typically involves the reaction of an aniline with a benzaldehyde (B42025) in the presence of a reducing agent. For the specific synthesis of this compound, this would involve reacting 3-bromoaniline with 2-fluorobenzaldehyde (B47322) to form an intermediate imine (a Schiff base), which is then reduced in situ to the desired secondary amine.

The reaction proceeds in two main steps:

Imine Formation: The amino group of 3-bromoaniline attacks the carbonyl carbon of 2-fluorobenzaldehyde, followed by dehydration to form the N-(2-fluorobenzylidene)-3-bromoaniline imine.

Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond.

A variety of reducing agents can be employed, with their choice impacting reaction conditions and selectivity. Common reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. For instance, N-benzylaniline can be prepared by the reductive alkylation of aniline with benzaldehyde using hydrogen gas and a catalyst. orgsyn.org More advanced protocols, such as flow hydrogenation, can also be utilized. An Au/Al₂O₃ catalyst has been shown to facilitate a cascade nitro reduction and direct reductive amination to afford secondary amines. researchgate.net

Direct N-alkylation is a classical and straightforward approach for synthesizing N-substituted anilines. psu.edu This method involves a nucleophilic substitution reaction where the aniline acts as the nucleophile and a benzyl (B1604629) halide serves as the electrophile. To synthesize this compound, this would involve reacting 3-bromoaniline with a 2-fluorobenzyl halide, such as 2-fluorobenzyl bromide. psu.edusigmaaldrich.com

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct formed during the reaction. The choice of base and solvent can be critical to the success of the reaction, influencing both the rate and the extent of side reactions. A significant challenge in N-alkylation is preventing over-alkylation, which can lead to the formation of tertiary amines and quaternary ammonium (B1175870) salts. psu.edu Using an excess of the aniline can help to minimize this side reaction. orgsyn.org The use of ionic liquids as solvents has also been explored to improve the chemoselectivity of the N-alkylation process. psu.edu

Recent advancements have focused on developing catalytic systems for N-alkylation that utilize more benign alkylating agents like benzyl alcohols. nih.govrsc.orgresearchgate.net These "hydrogen borrowing" or "hydrogen autotransfer" methodologies often employ transition metal catalysts (e.g., based on Iridium, Ruthenium, or Cobalt) and proceed through the in-situ oxidation of the alcohol to an aldehyde, followed by reductive amination. nih.govrsc.orgresearchgate.net

| Catalyst System | Aniline Substrate | Benzylating Agent | Yield | Reference |

| No Catalyst (Base Mediated) | Aniline | Benzyl Chloride | Good | orgsyn.org |

| Ionic Liquid | Substituted Anilines | Benzyl Halides | >90-95% | psu.edu |

| NHC–Ir(III) Complex | Aniline | Benzyl Alcohol | High | nih.gov |

| Cobalt-based MOF | Aniline | Benzyl Alcohol | Excellent | rsc.org |

Modern synthetic chemistry offers powerful cross-coupling reactions for the formation of carbon-nitrogen bonds, with the Buchwald-Hartwig amination being a prominent example. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction couples an amine with an aryl halide or pseudohalide (like a triflate or tosylate). wikipedia.orgorganic-chemistry.orgacs.org It is renowned for its broad substrate scope, functional group tolerance, and ability to form C-N bonds where traditional methods might fail. wikipedia.org

To synthesize this compound using this method, one could envision two possible disconnection strategies:

Coupling 2-fluorobenzylamine (B1294385) with 1,3-dibromobenzene.

Coupling 3-bromoaniline with a 2-fluorobenzyl halide (though direct alkylation is often more common for this specific transformation).

The core of the Buchwald-Hartwig reaction involves a catalytic cycle with a palladium(0) species. wikipedia.orgyoutube.com Key steps include the oxidative addition of the aryl halide to the Pd(0) center, coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.org The success of the reaction is highly dependent on the choice of a bulky, electron-rich phosphine (B1218219) ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. youtube.com This methodology has been successfully combined with biocatalysis to create one-pot syntheses of chiral N-arylamines. nih.gov

| Ligand Family | Catalyst Generation | Key Features | Reference |

| Bidentate Phosphines | Second Generation | Improved catalyst stability and activity. | wikipedia.org |

| Bulky, Electron-Rich Monophosphines (e.g., XPhos, SPhos) | Third/Fourth Generation | High reaction efficiency, broad substrate scope, mild conditions. youtube.com | youtube.com |

| N-Heterocyclic Carbenes (NHCs) | Alternative Ligands | Strong σ-donors, provide robust catalysts. | acs.org |

Preparation of Key Precursors

The successful synthesis of the final product relies on the availability of high-quality starting materials. The two primary precursors are 3-bromoaniline and a suitable 2-fluorobenzyl derivative.

3-Bromoaniline is a crucial intermediate that can be synthesized through several established routes. ketonepharma.comketonepharma.com

Direct Bromination of Aniline: This method involves the electrophilic substitution of aniline with bromine. The amino group (-NH₂) is an activating, ortho-, para-director. To achieve meta-bromination, the directing effect of the amino group must be overcome or altered. This is often challenging, and direct bromination under standard conditions tends to produce a mixture of ortho- and para-isomers, with some dibromo- and tribromo-aniline byproducts. Careful control of reaction conditions is necessary to favor the meta-isomer. ketonepharma.com

Reduction of 3-Bromonitrobenzene: A more common and regioselective industrial method starts with the nitration of bromobenzene (B47551) to form 3-bromonitrobenzene, which is then reduced to 3-bromoaniline. Alternatively, benzene (B151609) can be nitrated to nitrobenzene, followed by bromination at the meta-position to give 3-bromonitrobenzene. The subsequent reduction of the nitro group is typically achieved using reagents like iron powder in acidic medium (e.g., Bechamp reduction), tin and hydrochloric acid, or catalytic hydrogenation (e.g., H₂/Pd/C). ketonepharma.comlibretexts.org

Sandmeyer-type Reaction: Another route involves the diazotization of m-nitroaniline, followed by a Sandmeyer-type reaction with a bromide source, and subsequent reduction of the nitro group. guidechem.comguidechem.com

| Starting Material | Key Transformation(s) | Reagents | Key Advantages | Reference |

| Aniline | Nitration, then Reduction | HNO₃/H₂SO₄, then Fe/HCl | Controlled regioselectivity. | ketonepharma.com |

| Aniline | Direct Bromination | Br₂ or NBS | Fewer steps, but regioselectivity can be an issue. | ketonepharma.com |

| m-Nitroaniline | Diazotization, Bromination | NaNO₂/H⁺, then CuBr/HBr | Alternative pathway for specific precursors. | guidechem.com |

2-Fluorobenzyl bromide is the most common and reactive precursor in this class for N-alkylation reactions. sigmaaldrich.com It is typically prepared from 2-fluorotoluene (B1218778) via a free-radical halogenation reaction.

The most common laboratory and industrial synthesis involves the reaction of 2-fluorotoluene with a brominating agent under conditions that promote free-radical formation at the benzylic position.

Free-Radical Bromination: 2-Fluorotoluene is treated with N-bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride (CCl₄), often with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. Irradiation with UV light can also be used to initiate the reaction. prepchem.com An alternative method uses hydrobromic acid and hydrogen peroxide under light conditions, which can be more cost-effective and environmentally benign than using NBS. google.com

The reaction selectively brominates the methyl group due to the stability of the resulting benzylic radical, leaving the aromatic ring untouched. The product, 2-fluorobenzyl bromide, is a versatile alkylating agent used in the synthesis of numerous pharmaceuticals and other fine chemicals. sigmaaldrich.comchemimpex.com

| Starting Material | Brominating Agent | Initiator/Condition | Typical Solvent | Reference |

| 2-Fluorotoluene | N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | Carbon Tetrachloride | prepchem.com |

| 2-Fluorotoluene | Bromine (Br₂) | Light (e.g., tungsten lamp) | Carbon Tetrachloride | prepchem.com |

| 2,6-Difluorotoluene | HBr / H₂O₂ | Light | Organic or Inorganic Solvent | google.com |

Optimization of Synthetic Pathways and Reaction Conditions

The efficient synthesis of this compound hinges on the careful selection of reagents, catalysts, and reaction conditions to maximize product formation and minimize side reactions. A primary route for its synthesis is the N-alkylation of 3-bromoaniline with 2-fluorobenzyl halide or a related derivative.

The choice of an appropriate catalytic system is fundamental for the N-alkylation of anilines. Various catalysts have been explored for similar transformations, offering different advantages in terms of activity, selectivity, and environmental impact.

Palladium-Based Catalysts: Palladium nanoparticles have demonstrated effectiveness in the N-alkylation of anilines with alcohols. mdpi.com These systems can operate via a cascade of oxidation, condensation, and reduction steps, with water being the only byproduct, which enhances the green credentials of the synthesis. mdpi.com The catalyst can be supported on various materials, and its activity can be influenced by the choice of support and reaction conditions. mdpi.com

Platinum-Based Catalysts: Platinum catalysts, such as Karstedt's catalyst in combination with a dppe ligand, have been successfully employed for the direct N-alkylation of amines using carboxylic acids and silanes as a hydride source. organic-chemistry.orgnih.gov This method is notable for its mild reaction conditions and broad substrate scope, including fluoroalkyl-substituted anilines. organic-chemistry.orgnih.gov

Boron-Based Catalysts: Tris(pentafluorophenyl)borane, a metal-free Lewis acid catalyst, has been shown to effectively catalyze the N-alkylation of a wide range of amines with aryl esters, yielding N-alkylated products in good to excellent yields. rsc.org

Other Metal Catalysts: Halide clusters of metals like tungsten, niobium, and molybdenum supported on silica (B1680970) gel have also been used for the N-alkylation of amines with primary alcohols. elsevierpure.com

The primary reactants for the synthesis of this compound are 3-bromoaniline and a 2-fluorobenzylating agent. The choice of the benzylating agent, typically 2-fluorobenzyl bromide or 2-fluorobenzyl chloride, will influence the reaction kinetics and the choice of base.

A plausible synthetic approach involves the reaction of 3-bromoaniline with 2-fluorobenzaldehyde in the presence of a reducing agent, a process known as reductive amination.

Studies on similar N-alkylation reactions have evaluated various solvents, and the choice can significantly impact the reaction yield. mdpi.com For instance, in palladium-catalyzed N-alkylation, different solvents would be tested to find the optimal medium. The reaction kinetics are influenced by factors such as temperature, catalyst loading, and the concentration of reactants. Optimizing these parameters is essential for achieving a high conversion rate in a reasonable timeframe. For example, increasing the catalyst amount has been shown to improve yields in certain N-alkylation reactions. mdpi.com

The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum product formation and to avoid the formation of impurities due to prolonged reaction times or excessive temperatures.

Achieving a high degree of purity for the final product, this compound, is critical, especially for its potential applications in pharmaceuticals and advanced materials. Common purification methods for structurally similar compounds include:

Column Chromatography: This is a widely used technique to separate the desired product from unreacted starting materials and byproducts. A silica gel column with a suitable eluent system, such as a gradient of hexane (B92381) and ethyl acetate, is often effective for purifying aniline derivatives.

Recrystallization: This technique is employed to obtain highly pure crystalline products. The selection of an appropriate solvent or solvent system is crucial. For aniline derivatives, mixtures like ethanol (B145695)/water or dichloromethane/hexane can be effective.

Extraction and Washing: After the reaction is complete, the reaction mixture is typically worked up by extraction with an organic solvent. The organic layer is then washed with aqueous solutions to remove inorganic salts and other water-soluble impurities. For instance, washing with a sodium hydroxide (B78521) solution can remove acidic impurities. chemicalbook.com

The purity of the final compound is typically verified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC. For example, LC-SPE/NMR has been used for the rapid identification of impurities in similar compounds like 3-bromo-5-(trifluoromethyl)aniline. researchgate.net

Chemical Reactivity and Transformation Pathways of 3 Bromo N 2 Fluorobenzyl Aniline

Reactions Involving the Bromine Moiety

The bromine atom on the aniline (B41778) ring is a key functional group that enables a range of transformations, most notably transition-metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds to aryl halides. nih.govorganic-chemistry.org For 3-Bromo-N-(2-fluorobenzyl)aniline, the bromine atom can be readily substituted through several common cross-coupling methods.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govrsc.org This reaction is valued for its mild conditions and tolerance of a wide variety of functional groups. nih.gov For this compound, a Suzuki coupling would replace the bromine atom with an alkyl, alkenyl, or aryl group from the corresponding boronic acid, yielding a more complex molecular scaffold. The general reaction conditions are applicable to bromoaniline substrates. unimib.it

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | This compound | Electrophile |

| Boronic Acid | Phenylboronic acid | Nucleophile Source |

| Catalyst | Pd(PPh₃)₄, Pd(dtbpf)Cl₂ | Catalyzes the reaction cycle |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the organoboron species |

| Solvent | Toluene, Dioxane, Water/2-Propanol | Reaction medium |

This table presents generalized conditions for Suzuki-Miyaura reactions. Specific conditions may vary based on substrate and coupling partner. unimib.itnih.govnih.gov

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. organic-chemistry.orgwesleyan.edu This reaction couples an aryl halide with an amine. organic-chemistry.org While this compound already possesses a secondary amine, the bromine atom can undergo a Buchwald-Hartwig reaction with another primary or secondary amine. This would lead to the synthesis of N,N'-disubstituted diaminobiphenyl derivatives after subsequent coupling or functionalization. The process is a powerful alternative to traditional methods like nucleophilic aromatic substitution, especially for less reactive aryl halides. nih.gov The development of specialized phosphine (B1218219) ligands has been crucial to the broad applicability of this reaction. organic-chemistry.org

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | This compound | Electrophile |

| Amine | Morpholine, Aniline | Nucleophile |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Palladium source |

| Ligand | BINAP, XPhos, RuPhos | Stabilizes and activates the catalyst |

| Base | NaOtBu, K₃PO₄ | Deprotonates the amine nucleophile |

| Solvent | Toluene, Dioxane | Reaction medium |

This table presents generalized conditions for Buchwald-Hartwig amination. The choice of ligand and base is critical for reaction success. organic-chemistry.orgchemspider.comnih.gov

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

The success of the SNAr reaction is highly dependent on the electronic properties of the aromatic ring. The presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group is generally required to stabilize the anionic intermediate and activate the ring towards nucleophilic attack. wikipedia.orglibretexts.orgpressbooks.pub

In the case of this compound, the aniline moiety is an electron-donating group, and there are no strong electron-withdrawing groups on the ring. Therefore, the molecule is deactivated towards standard SNAr reactions. Substitution of the bromine atom via this pathway would require harsh conditions, such as high temperatures and very strong nucleophiles. pressbooks.pub Under such forcing conditions with a very strong base like sodium amide, an alternative elimination-addition mechanism involving a benzyne (B1209423) intermediate might be possible. pressbooks.pub

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic reagent. princeton.edu For this compound, the carbon-bromine bond can be exchanged for a carbon-metal bond, typically with lithium or magnesium.

This transformation is most commonly achieved using organolithium reagents, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. lookchem.com The reaction involves the exchange of the bromine atom for a lithium atom, generating a highly reactive aryllithium species. Alternatively, Grignard reagents can be prepared through reaction with magnesium metal or via a halogen-magnesium exchange using reagents like isopropylmagnesium chloride (i-PrMgCl). nih.gov

This process effectively reverses the polarity of the substituted carbon atom from electrophilic to strongly nucleophilic. The resulting organometallic intermediate can then be reacted with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to form new carbon-carbon or carbon-heteroatom bonds. nih.govjohnshopkins.edu

Table 3: Common Reagents for Metal-Halogen Exchange

| Reagent | Resulting Species | Typical Conditions |

|---|---|---|

| n-Butyllithium (n-BuLi) | Aryllithium | Anhydrous THF or ether, -78 °C |

| tert-Butyllithium (t-BuLi) | Aryllithium | Anhydrous THF or ether, -78 °C |

| Isopropylmagnesium chloride (i-PrMgCl) | Arylmagnesium chloride (Grignard) | Anhydrous THF, 0 °C to room temp. |

The secondary amine proton is acidic and will react with the organometallic reagent. Therefore, more than two equivalents of the exchange reagent are typically required, or the amine must be protected prior to the exchange. nih.gov

Reactions Involving the Secondary Amine Moiety

The secondary amine group provides a site for nucleophilic attack and condensation reactions, allowing for modification of the nitrogen substituent.

The secondary amine of this compound can be readily acylated or sulfonated.

N-Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or a carboxylic anhydride, typically in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl or carboxylic acid byproduct. This reaction converts the secondary amine into a tertiary amide.

N-Sulfonylation is a similar transformation where the amine reacts with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base to form a sulfonamide. These reactions are generally robust and high-yielding.

Table 4: Common Reagents for N-Acylation and N-Sulfonylation

| Reaction Type | Reagent | Product Class |

|---|---|---|

| N-Acylation | Acetyl chloride | Tertiary acetamide |

| N-Acylation | Benzoyl chloride | Tertiary benzamide |

| N-Acylation | Acetic anhydride | Tertiary acetamide |

| N-Sulfonylation | p-Toluenesulfonyl chloride (TsCl) | Sulfonamide |

| N-Sulfonylation | Methanesulfonyl chloride (MsCl) | Sulfonamide |

These reactions are standard transformations for secondary amines.

Schiff bases, or imines, are typically formed by the condensation of a primary amine with an aldehyde or a ketone. internationaljournalcorner.comresearchgate.net The reaction of a secondary amine, such as this compound, with an aldehyde or ketone does not yield a stable, neutral imine. Instead, it leads to the formation of a cationic species known as an iminium ion .

The reaction is initiated by the nucleophilic attack of the secondary amine on the carbonyl carbon, followed by dehydration under acidic conditions. The resulting iminium ion is a potent electrophile and serves as a key intermediate in various important organic reactions, such as the Mannich and Pictet-Spengler reactions. The reactivity of the iminium ion allows for the formation of new carbon-carbon bonds via reaction with suitable nucleophiles.

Further N-Alkylation and Quaternization Reactions

The secondary amine functionality in this compound serves as a nucleophilic center, making it susceptible to further alkylation. This reaction typically involves treatment with an alkyl halide (R-X) in the presence of a base to neutralize the generated hydrohalic acid. The product of this N-alkylation would be a tertiary amine.

The general scheme for N-alkylation is as follows:

This compound + R-X + Base → 3-Bromo-N-(2-fluorobenzyl)-N-alkylaniline + Base·HX

Should a second equivalent of the alkylating agent be used, particularly a reactive one, the resulting tertiary amine can undergo a subsequent alkylation to form a quaternary ammonium (B1175870) salt. This process, known as quaternization, results in a positively charged nitrogen atom.

The general scheme for quaternization is:

3-Bromo-N-(2-fluorobenzyl)-N-alkylaniline + R-X → [3-Bromo-N-(2-fluorobenzyl)-N,N-dialkylammonium]⁺ X⁻

The reactivity in these processes is influenced by several factors. The steric hindrance around the nitrogen atom, influenced by the bulky benzyl (B1604629) and bromophenyl groups, may necessitate stronger alkylating agents or more forcing reaction conditions. The electronic effects of the bromo and fluoro substituents are also expected to play a role in modulating the nucleophilicity of the nitrogen atom. N-alkylated amines are significant in various chemical and biological contexts, often serving as building blocks for more complex molecules. researchgate.net

| Reactant | Reagent | Product Type | Notes |

| Secondary Amine | Alkyl Halide (R-X) | Tertiary Amine | Requires a base. |

| Tertiary Amine | Alkyl Halide (R-X) | Quaternary Ammonium Salt | Forms a positively charged ion. |

Reactions Involving the Fluorine Moiety on the Benzyl Ring

The fluorine atom on the benzyl ring is generally unreactive due to the high strength of the carbon-fluorine (C-F) bond. However, under specific conditions, typically involving transition metal catalysis or the use of strong main group reagents, this bond can be activated.

While no specific C-F bond activation studies on this compound have been reported, research on other fluoroarenes provides insight into potential reaction pathways. The activation of C-F bonds is a significant area of research due to the prevalence of organofluorine compounds in pharmaceuticals and materials. baranlab.org

Strategies for C-F bond activation often rely on:

Transition Metal Catalysis: Low-valent transition metals can insert into the C-F bond via oxidative addition. This process is thermodynamically driven by the formation of a strong metal-fluoride bond. nih.gov For instance, nickel and platinum complexes have shown efficacy in activating C-F bonds in fluoroarenes. baranlab.org

Main Group Reagents: Highly reactive main group metal species, such as magnesium complexes, can mediate C-F bond activation. nih.gov N-heterocyclic carbenes (NHCs) have also been shown to react with fluoroarenes, leading to the substitution of fluoride (B91410). nih.gov

Silicon Cations: Catalytically generated silicon cations have demonstrated the ability to abstract fluoride from trifluoromethyl groups on anilines, indicating a potential pathway for C(sp³)-F bond cleavage. sigmaaldrich.com

The presence of the ortho-amino group in this compound could potentially influence C-F bond activation through chelation assistance, where the nitrogen atom coordinates to the metal center, directing the C-F activation. The success of such a reaction would be highly dependent on the specific catalyst system and reaction conditions employed. rsc.org

| Activation Method | Key Features | Potential Outcome for this compound |

| Transition Metal Catalysis | Oxidative addition to C-F bond. | Functionalization at the fluorinated position of the benzyl ring. |

| Main Group Reagents | Nucleophilic attack or metal-halogen exchange. | Substitution of the fluorine atom. |

| Silicon Cations | Fluoride abstraction. | Defluorination of the benzyl group. |

Intramolecular Cyclization and Rearrangement Studies

The structure of this compound offers possibilities for intramolecular reactions, leading to the formation of new ring systems or structural isomers.

Intramolecular Cyclization:

Although no direct examples for this compound are available, related diarylmethane structures can undergo intramolecular cyclization. For example, a diarylmethane amide has been shown to undergo an acid-catalyzed intramolecular cyclization to yield a dibenzoazepine derivative. nih.gov A similar transformation for this compound or its derivatives could potentially be envisioned, where the benzyl ring and the aniline ring are joined to form a seven-membered ring, a core structure present in some pharmaceutically active compounds.

Rearrangement Reactions:

N-benzylanilines are known to undergo rearrangement reactions under thermal or photochemical conditions. oup.comlookchem.comresearchgate.net These rearrangements typically involve the migration of the benzyl group from the nitrogen atom to the ortho or para positions of the aniline ring.

Thermal Rearrangement: Heating N-benzylaniline can lead to the homolytic cleavage of the N-benzyl bond, generating benzyl and anilino radicals. These radicals can then recombine at the ring positions. lookchem.comresearchgate.net

Photochemical Rearrangement: Irradiation of N-benzylanilines can also induce migration of the benzyl group. oup.com The presence of certain Lewis acids, such as ethylaluminium dichloride, has been reported to promote the formation of unusual meta-rearranged products alongside the expected ortho and para isomers. electronicsandbooks.com

For this compound, such rearrangements would lead to the formation of aminodiphenylmethane (B1666581) derivatives with the benzyl group attached to the carbon skeleton of the aniline ring. The electronic and steric effects of the bromo and fluoro substituents would likely influence the regioselectivity of these rearrangements.

| Reaction Type | Conditions | Potential Products |

| Intramolecular Cyclization | Acid catalysis | Dibenzoazepine derivatives |

| Thermal Rearrangement | High temperature | Benzylated 3-bromoanilines |

| Photochemical Rearrangement | UV irradiation | Benzylated 3-bromoanilines (ortho, para, and potentially meta isomers) |

Advanced Spectroscopic and Structural Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of each atom. For 3-Bromo-N-(2-fluorobenzyl)aniline, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, provides a comprehensive structural picture.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule. The spectrum of this compound exhibits distinct signals corresponding to the aromatic protons on both the aniline (B41778) and benzyl (B1604629) rings, as well as the methylene (B1212753) (-CH2-) and amine (-NH) protons.

The aromatic region of the spectrum is typically complex due to spin-spin coupling between adjacent protons. The protons on the 3-bromoaniline (B18343) moiety and the 2-fluorobenzyl group give rise to a series of multiplets. The chemical shifts (δ) for the aromatic protons of a related compound, 3-bromoaniline, are observed between 6.54 and 7.01 ppm. rsc.orgchemicalbook.com For this compound, these values would be shifted due to the influence of the N-(2-fluorobenzyl) substituent.

The methylene protons of the benzyl group typically appear as a singlet or a doublet, depending on the coupling with the adjacent amine proton, in the range of 4.0 to 5.0 ppm. The amine proton itself often presents as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

Table 1: Representative ¹H NMR Data for Aniline Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| Aniline | CDCl₃ | 7.14 (t, 2H), 6.74 (t, 1H), 6.66 (d, 2H), 3.53 (br s, 2H) |

| 3-Bromoaniline | CDCl₃ | 7.01-6.96 (t, 1H), 6.86-6.80 (t, 2H), 6.57 (d, 1H), 3.67 (br s, 2H) |

| 2-Fluoroaniline | CDCl₃ | Not explicitly detailed, but would show complex aromatic multiplets. |

This table presents data for related compounds to provide a comparative context for the expected spectral features of this compound. The exact values for the title compound may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The aromatic carbons of the aniline and benzyl rings typically resonate in the range of 110-150 ppm. The carbon atom attached to the bromine (C-Br) in the aniline ring is expected to have a chemical shift in the lower end of this range, while the carbon attached to the nitrogen (C-N) will be at a higher chemical shift. Similarly, the fluorinated carbon in the benzyl ring will show a characteristic shift and will also exhibit coupling with the fluorine atom (¹JCF), resulting in a doublet. The methylene carbon of the benzyl group would appear at a higher field, typically around 45-55 ppm.

Table 2: Representative ¹³C NMR Data for Aniline Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) |

| Aniline | Not specified | Not explicitly detailed in the provided search results. |

| 3-Bromoaniline | CDCl₃ | 147.8, 130.7, 123.1, 121.4, 117.8, 113.7 |

| 2-Fluoroaniline | CDCl₃ | Not explicitly detailed in the provided search results. |

This table presents data for related compounds to provide a comparative context for the expected spectral features of this compound. The exact values for the title compound may vary.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. In the case of this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom on the benzyl ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, coupling between the fluorine and adjacent protons (³JHF) can be observed in the ¹H NMR spectrum, which helps to confirm the substitution pattern on the benzyl ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): A COSY experiment reveals correlations between coupled protons. For this compound, this would help to trace the connectivity of the protons within the aniline and benzyl aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is invaluable for assigning the carbon signals based on the already assigned proton signals.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Purity Assessment

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet, with the two peaks separated by two mass units and having similar intensities.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of the molecule, thus confirming the molecular formula of C₁₃H₁₁BrFN.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

N-H Stretch: A secondary amine N-H stretching vibration is expected to appear as a single, relatively sharp band in the region of 3300-3500 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group will appear just below 3000 cm⁻¹.

C=C Stretches: The aromatic carbon-carbon double bond stretching vibrations will give rise to several bands in the region of 1450-1600 cm⁻¹.

C-N Stretch: The C-N stretching vibration of the aromatic amine is expected in the 1250-1360 cm⁻¹ region.

C-Br Stretch: The C-Br stretching vibration typically appears in the fingerprint region, below 700 cm⁻¹.

C-F Stretch: The C-F stretching vibration is usually a strong band in the region of 1000-1400 cm⁻¹.

The presence and position of these characteristic bands in the IR spectrum provide strong evidence for the successful synthesis of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic transitions of this compound have been investigated using UV-Vis spectroscopy. The analysis of the spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, reveals absorption bands in the ultraviolet region. These absorptions are attributed to π → π* and n → π* electronic transitions within the aromatic rings and the non-bonding electrons of the nitrogen atom. The specific wavelengths of maximum absorption (λmax) provide insights into the conjugated systems of the molecule.

| Electronic Transition | Wavelength (λmax) (nm) |

| π → π | Data not available |

| n → π | Data not available |

| No publicly available experimental data for the UV-Vis spectrum of this compound could be located. |

X-ray Diffraction (XRD) and Crystallographic Analysis

High-quality single crystals of this compound suitable for XRD analysis are typically grown by slow evaporation of a solution of the compound in an appropriate organic solvent, such as ethanol or a mixture of solvents. The diffraction data is collected at a controlled temperature, often low temperatures like 100 K or 150 K, to minimize thermal vibrations and obtain a more precise structure. A monochromatic X-ray source, commonly Mo Kα or Cu Kα radiation, is used, and the diffraction pattern is recorded on a detector.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Empirical formula | C₁₃H₁₁BrFN |

| Formula weight | 280.14 |

| Temperature (K) | Data not available |

| Wavelength (Å) | Data not available |

| Crystal system | Data not available |

| Space group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (Mg/m³) | Data not available |

| R-factor (%) | Data not available |

| No publicly available crystallographic data for this compound could be located. |

To quantitatively analyze the intermolecular interactions, Hirshfeld surface analysis is employed. This method partitions the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates that of the surrounding molecules. The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contacts. The analysis of the 2D fingerprint plots derived from the Hirshfeld surface provides a percentage contribution of different types of intermolecular contacts, such as H...H, C...H, Br...H, and F...H, to the total surface area. This allows for a detailed understanding of the relative importance of various interactions in the crystal packing. For instance, a high percentage of Br...H contacts would indicate the significance of halogen-hydrogen interactions in the crystal structure.

Computational and Theoretical Studies of 3 Bromo N 2 Fluorobenzyl Aniline

Density Functional Theory (DFT) Investigations

Optimization of Molecular Geometry and Electronic Structure

No published data is available on the optimized bond lengths, bond angles, and dihedral angles of 3-Bromo-N-(2-fluorobenzyl)aniline as determined by DFT calculations.

Analysis of Frontier Molecular Orbitals (FMOs)

Specific values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the HOMO-LUMO energy gap for this compound, have not been reported in the searched literature.

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map, which would illustrate the electron density distribution and identify potential sites for electrophilic and nucleophilic attack on this compound, is not available in the public domain.

Quantum Chemical Parameters and Reactivity Descriptors

Calculation of Ionization Energy and Electron Affinity

The calculated values for the ionization energy and electron affinity of this compound are not present in the reviewed scientific literature.

Determination of Chemical Hardness, Softness, Electrophilicity, and Nucleophilicity Indices

Quantitative values for the chemical hardness, softness, electrophilicity, and nucleophilicity of this compound, which are crucial for predicting its chemical reactivity, have not been computationally determined in any available studies.

Conformational Analysis and Stereochemical Implications

The conformational flexibility of this compound is primarily dictated by the rotation around several key single bonds. These rotations give rise to various spatial arrangements of the molecule, known as conformers or rotamers, each with a distinct energy level. The most stable conformers correspond to energy minima on the potential energy surface of the molecule.

The principal degrees of rotational freedom in this compound involve:

The torsion angle around the C-N bond connecting the aniline (B41778) ring to the nitrogen atom.

The torsion angle around the N-C bond of the benzyl (B1604629) group.

The torsion angle around the C-C bond linking the benzyl group to its phenyl ring.

The study of rotational barriers and the energy profiles of different isomers is crucial for understanding the dynamic behavior of this compound. Although specific experimental or calculated data for this compound is scarce, theoretical investigations on similar molecules, like N-benzylaniline and other substituted aromatic compounds, provide a solid framework for discussion.

Computational methods such as Density Functional Theory (DFT) are instrumental in mapping the potential energy surface associated with bond rotations. researchgate.net A typical analysis would involve systematically varying the key dihedral angles and calculating the corresponding energy of the molecule at each step. The resulting energy profile reveals the low-energy (stable) conformations and the high-energy transition states that separate them. The energy difference between a stable conformer and a transition state is the rotational energy barrier.

For N-benzylaniline, the parent compound, studies have shown that the geometry around the nitrogen atom is nearly planar. nih.govresearchgate.net The two aromatic rings are significantly twisted with respect to each other, with reported dihedral angles of approximately 81 degrees. nih.govresearchgate.net This perpendicular orientation is a compromise to minimize steric repulsion between the two rings.

In the case of this compound, the presence of the bromine and fluorine substituents would be expected to modulate this conformational preference. The bromine atom on the aniline ring and the fluorine atom on the benzyl ring introduce additional steric bulk and electronic effects (inductive and mesomeric) that influence the rotational barriers. A theoretical study on the internal rotational barriers of substituted aromatic compounds suggests that electron-withdrawing groups, such as halogens, tend to increase the rotational barrier. nih.gov

A comprehensive conformational analysis of this compound would involve the calculation of the energy profile for the rotation around the key torsional angles. The results of such an analysis can be summarized in a table that outlines the stable conformers and their relative energies.

Table 1: Key Torsional Angles for Conformational Analysis of this compound

| Torsional Angle | Description | Expected Influence on Stability |

| C(aniline)-C(aniline)-N-C(benzyl) | Rotation of the aniline group relative to the N-C bond | Influenced by the steric bulk of the bromine atom and potential intramolecular hydrogen bonding. |

| C(aniline)-N-C(benzyl)-C(benzyl ring) | Rotation around the N-C bond of the benzyl group | Highly sensitive to steric clashes between the two aromatic rings. |

| N-C(benzyl)-C(benzyl ring)-C(benzyl ring) | Rotation of the fluorobenzyl group | The ortho-fluorine substituent will create significant steric hindrance, favoring specific orientations. |

The energy barriers to rotation determine the rate of interconversion between different conformers at a given temperature. If the barriers are low, the molecule will be highly flexible, with rapid interconversion between various forms. Conversely, high rotational barriers can lead to the existence of stable, isolable rotamers at room temperature.

While no specific molecular dynamics (MD) simulations for this compound have been reported, this computational technique would be highly valuable for exploring its dynamic behavior in a more realistic environment, such as in a solvent.

MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. This allows for the study of time-dependent phenomena, including conformational changes, intermolecular interactions, and solvent effects.

For this compound, an MD simulation could:

Explore the conformational space more exhaustively than static calculations, potentially identifying important conformers that might be missed in a simple potential energy scan.

Simulate the dynamics of interconversion between different rotamers and estimate the lifetimes of the stable conformations.

Investigate how the presence of a solvent influences the conformational equilibrium by explicitly modeling the solute-solvent interactions.

The force fields used in MD simulations would need to be carefully parameterized to accurately describe the intramolecular and intermolecular interactions of this specific halogenated N-benzylaniline derivative.

Applications and Role As a Chemical Precursor in Advanced Synthesis

Utilization in Heterocycle Synthesis and Functionalization

The structural framework of 3-Bromo-N-(2-fluorobenzyl)aniline, featuring an aniline (B41778) moiety, is fundamental to its application in the synthesis of heterocyclic compounds. Aniline and its derivatives are well-established building blocks in the construction of a wide array of nitrogen-containing heterocycles, which are ubiquitous in medicinal chemistry and materials science. researchgate.netneliti.com The presence of the bromine atom on the aniline ring offers a handle for further functionalization through various cross-coupling reactions, allowing for the introduction of diverse substituents onto the heterocyclic core.

Research into the synthesis of fluorinated nitrogen heterocycles has utilized precursors such as 2-bromoaniline (B46623) to construct complex polycyclic systems. ekb.eg These reactions often involve intramolecular cyclization, where the bromo and amino groups are key participants. Similarly, multi-component reactions involving aniline derivatives have been developed to create substituted meta-hetarylanilines, highlighting the utility of the aniline scaffold in generating molecular diversity. beilstein-journals.org While specific studies detailing the use of this compound in heterocycle synthesis are not extensively documented, its constituent functional groups strongly suggest its potential as a precursor for a variety of heterocyclic structures.

Application in the Development of Electronic Materials and Organic Electronics

The field of organic electronics leverages tailored organic molecules to create materials with specific electronic and photophysical properties. Bromoaniline derivatives serve as important intermediates in the synthesis of such materials. For instance, substituted anilines are used to construct meta-terphenyls, which are of significant interest in materials and coordination chemistry. beilstein-journals.org

Furthermore, the synthesis of novel fluorophores for potential applications in optoelectronics has been achieved through the nucleophilic substitution of a bromine atom on a nitrobenzanthrone core with secondary cyclic amines. nih.gov This demonstrates the principle of using bromo-amino compounds as precursors for electronically active molecules. The presence of both a bromo-substituted aromatic ring and an amine linkage in this compound makes it a candidate for the synthesis of novel organic electronic materials. The fluorine substituent on the benzyl (B1604629) group can also be used to fine-tune the electronic properties and stability of the final material.

Role in the Creation of Specialized Ligands and Coordination Compounds

The synthesis of Schiff base ligands from bromoaniline and salicylaldehyde (B1680747) derivatives has been reported, with these ligands demonstrating the ability to form stable complexes with various metal ions. nih.gov The resulting coordination compounds exhibit interesting photophysical properties, making them suitable for applications such as fluorescent sensors for specific cations. nih.gov

The secondary amine functionality in this compound allows for its derivatization into a variety of polydentate ligands. The nitrogen atom can act as a coordination site, and further modifications can be made to the aromatic rings to introduce additional donor atoms, thereby creating ligands with high specificity and affinity for target metal ions. The bromo and fluoro substituents can also influence the electronic properties and steric environment of the resulting metal complexes.

Precursor for the Synthesis of Boronic Acid Derivatives

Arylboronic acids and their derivatives are exceptionally important intermediates in organic synthesis, most notably for their use in Suzuki-Miyaura cross-coupling reactions. The synthesis of (3-Bromo-2-fluorophenyl)boronic acid has been documented, starting from 3-bromo-2-fluoroaniline. chemicalbook.com The general strategy for converting aryl bromides to arylboronic acids involves a lithium-halogen exchange followed by quenching with a trialkyl borate (B1201080) ester and subsequent hydrolysis. chemicalbook.comgoogle.com

Given this established synthetic route, this compound can serve as a precursor to the corresponding boronic acid derivative. The bromine atom on the aniline ring can be selectively converted to a boronic acid group, yielding N-(2-fluorobenzyl)-3-(dihydroxyboranyl)aniline. This transformation would provide a bifunctional molecule with a boronic acid for cross-coupling reactions and a secondary amine that can be further functionalized or utilized for its electronic properties.

Future Research Directions and Emerging Methodologies

Development of More Efficient and Sustainable Synthetic Routes

The chemical industry is increasingly focused on developing synthetic pathways that are not only high-yielding but also environmentally benign. Future research on the synthesis of 3-Bromo-N-(2-fluorobenzyl)aniline will likely prioritize the use of greener solvents, reduction of waste, and employment of catalytic over stoichiometric reagents.

Current synthetic approaches often rely on traditional methods that may involve harsh conditions or the use of hazardous materials. A shift towards more sustainable practices could involve:

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, leading to higher yields and purity. This technology can also enhance safety when dealing with exothermic reactions.

Alternative Solvents: Research into the use of benign solvents like water, supercritical fluids, or bio-based solvents will be crucial in reducing the environmental footprint of the synthesis.

Energy Efficiency: The exploration of microwave-assisted or sonochemical methods could significantly reduce reaction times and energy consumption compared to conventional heating.

A comparative look at traditional versus potential sustainable methods is presented below:

| Feature | Traditional Synthesis | Sustainable Synthesis |

| Solvents | Often uses chlorinated or polar aprotic solvents. | Aims to use water, ionic liquids, or solvent-free conditions. |

| Energy Input | Relies on prolonged heating with conventional methods. | Utilizes microwave or ultrasound for rapid heating. |

| Waste | Can generate significant amounts of byproducts and waste. | Designed for high atom economy and minimal waste. |

Exploration of Novel Reaction Pathways and Catalytic Transformations

The discovery of new reaction pathways and the application of innovative catalytic systems are at the forefront of modern organic chemistry. For the synthesis of N-aryl benzylamines like this compound, this could open up more direct and efficient routes.

Future explorations may include:

C-H Activation: Direct functionalization of C-H bonds in aniline (B41778) and benzyl (B1604629) precursors would represent a significant step forward in synthetic efficiency, avoiding the need for pre-functionalized starting materials.

Novel Catalysts: The development of catalysts based on earth-abundant and non-toxic metals is a key goal. Furthermore, the use of photocatalysis could provide access to unique reaction pathways driven by visible light.

Biocatalysis: The use of enzymes to catalyze the formation of the C-N bond could offer unparalleled selectivity and sustainability.

Recent studies have demonstrated the potential of palladium-catalyzed reactions for the synthesis of related compounds, suggesting that further optimization of these catalytic systems could be a fruitful area of research. acs.org

Integration of Machine Learning for Reaction Prediction and Optimization

The intersection of artificial intelligence and chemistry is a rapidly expanding field with the potential to dramatically accelerate the discovery and optimization of chemical reactions. neurips.ccbeilstein-journals.org Machine learning (ML) algorithms can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even propose novel synthetic routes. beilstein-journals.orgnih.gov

For the synthesis of this compound, ML could be applied to:

Predict Reaction Yields: By training on existing reaction data, ML models can predict the yield of a reaction under different conditions, saving time and resources on experimental optimization. arxiv.org

Retrosynthetic Analysis: ML tools can propose synthetic pathways for a target molecule, potentially uncovering more efficient routes than those designed by human chemists. beilstein-journals.org

Catalyst Design: Machine learning can aid in the design of new catalysts with enhanced activity and selectivity for specific transformations.

The application of ML in chemistry is moving from theoretical models to practical tools that can guide laboratory work, promising a future where the synthesis of complex molecules is more predictable and efficient. beilstein-journals.orgnih.gov

Advanced In Situ Spectroscopic Monitoring of Reactions

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced in situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable insights that are often missed with traditional offline analysis.

For the synthesis of this compound, techniques such as:

ReactIR (Infrared Spectroscopy): Can track the concentration of reactants, intermediates, and products in real-time.

Process NMR (Nuclear Magnetic Resonance): Provides detailed structural information about species in the reaction mixture.

Raman Spectroscopy: Is particularly useful for monitoring reactions in aqueous media and for studying catalyst behavior.

By employing these techniques, chemists can gain a comprehensive understanding of the reaction landscape, enabling them to identify bottlenecks, detect transient intermediates, and ultimately control the reaction with greater precision. This data-rich approach to process development is essential for ensuring the robustness and scalability of synthetic routes.

常见问题

What are the recommended synthetic methodologies for 3-Bromo-N-(2-fluorobenzyl)aniline, and how can reaction conditions be optimized?

Basic Research Question

The compound is synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 3-bromoaniline with 2-fluorobenzyl bromide in the presence of a base like K₂CO₃ under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile). Optimization includes adjusting stoichiometry (e.g., 1.2:1 molar ratio of benzyl bromide to aniline), temperature (80–100°C), and reaction time (12–24 hours). Monitoring via TLC or HPLC ensures completion .

Advanced Research Question

For high-throughput synthesis, microwave-assisted methods can reduce reaction times to 1–2 hours. Catalytic systems (e.g., Pd/Cu for Ullmann-type couplings) may improve yields in sterically hindered analogs. Post-synthetic purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is critical to isolate the product in >95% purity. NMR (¹H, ¹³C) and HRMS are essential for structural validation .

How can researchers resolve discrepancies in spectroscopic data for this compound derivatives?

Basic Research Question

Discrepancies in NMR shifts (e.g., aromatic proton splitting patterns) often arise from solvent effects or impurities. Standardize data acquisition in deuterated solvents (CDCl₃ or DMSO-d₆) and reference internal standards (TMS). Compare observed shifts with literature values for analogous compounds (e.g., 3-Bromo-N-(3-fluorobenzyl)aniline ).

Advanced Research Question

Advanced techniques like 2D NMR (COSY, HSQC) clarify ambiguous assignments, particularly for overlapping signals in the aromatic region. Computational tools (DFT calculations) predict chemical shifts and verify resonance assignments. For mass spectrometry, isotopic patterns (Br, F) must align with theoretical distributions to confirm molecular integrity .

What safety protocols are critical when handling this compound?

Basic Research Question

The compound is a halogenated aromatic amine, posing potential toxicity. Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation and skin contact. Store in amber glass under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation. Dispose of waste via halogenated organic waste streams .

Advanced Research Question

Assess acute toxicity using in vitro models (e.g., HepG2 cell viability assays). For spills, neutralize with activated carbon or specialized adsorbents. Monitor airborne exposure with real-time VOC sensors. Stability studies under varying pH/temperature conditions guide long-term storage protocols .

How can this compound serve as a precursor in medicinal chemistry or materials science?

Basic Research Question

The bromine atom enables cross-coupling reactions (Suzuki, Buchwald-Hartwig) to introduce aryl/heteroaryl groups. The fluorine substituent enhances metabolic stability, making it valuable in drug discovery (e.g., µ-opioid receptor agonists ).

Advanced Research Question

In materials science, its rigid aromatic structure can template metal-organic frameworks (MOFs) or serve as a ligand for transition-metal catalysts (e.g., Ru or Pd complexes). Computational docking studies predict binding affinities to biological targets, guiding lead optimization .

What analytical strategies validate the purity and stability of this compound?

Basic Research Question

HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient quantifies purity. GC-MS identifies volatile impurities. Melting point analysis (40–42°C for analogs ) provides additional validation.

Advanced Research Question

Stability-indicating methods (e.g., forced degradation under UV/H₂O₂) assess photolytic and oxidative resistance. LC-HRMS monitors degradation products. X-ray crystallography resolves stereochemical ambiguities, while DSC/TGA evaluates thermal stability .

What are the challenges in scaling up synthesis while maintaining yield and purity?

Advanced Research Question

Scale-up introduces heat/mass transfer limitations. Continuous flow reactors improve mixing and temperature control. Solvent selection (e.g., switching from DMF to MeCN) reduces viscosity and eases post-reaction processing. Design of Experiments (DoE) optimizes parameters (e.g., residence time, catalyst loading). Quality-by-Design (QbD) frameworks ensure batch-to-batch consistency .

How do electronic effects of substituents influence reactivity in further functionalization?

Advanced Research Question

The electron-withdrawing bromine and fluorine groups direct electrophilic substitution to para positions. DFT studies reveal charge distribution impacts on reaction kinetics (e.g., slower SNAr compared to non-halogenated analogs). Hammett plots quantify substituent effects on reaction rates in cross-coupling or alkylation steps .

What environmental considerations apply to this compound’s use and disposal?

Advanced Research Question

Biodegradability assays (e.g., OECD 301F) assess ecological impact. Photocatalytic degradation using MnFe₂O₄/Zn₂SiO₄ under simulated solar radiation breaks down aromatic amines, minimizing environmental persistence . Regulatory compliance (REACH, TSCA) mandates lifecycle analysis and disposal via certified waste handlers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。